2-(benzylthio)-N-(4-isopropylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-N-(4-isopropylphenyl)propanamide, also known as BTIP, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of propanamides and is a potent inhibitor of the enzyme protein kinase C (PKC).
Mecanismo De Acción
2-(benzylthio)-N-(4-isopropylphenyl)propanamide acts as a competitive inhibitor of PKC, binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates, leading to the inhibition of cell growth and proliferation. The inhibition of PKC by 2-(benzylthio)-N-(4-isopropylphenyl)propanamide has also been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(4-isopropylphenyl)propanamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce the proliferation of smooth muscle cells, and improve insulin sensitivity and glucose uptake in adipocytes. Additionally, 2-(benzylthio)-N-(4-isopropylphenyl)propanamide has been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(benzylthio)-N-(4-isopropylphenyl)propanamide has several advantages for lab experiments. It is easily synthesized, and its potency as a PKC inhibitor has been extensively studied. However, its use in cell culture experiments requires caution, as it can be toxic at high concentrations. Additionally, the effects of 2-(benzylthio)-N-(4-isopropylphenyl)propanamide on different cell types and in vivo models need to be further studied to fully understand its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 2-(benzylthio)-N-(4-isopropylphenyl)propanamide. One area of interest is the development of 2-(benzylthio)-N-(4-isopropylphenyl)propanamide analogs with improved potency and selectivity for PKC isoforms. Additionally, the effects of 2-(benzylthio)-N-(4-isopropylphenyl)propanamide on different types of cancer cells and in vivo models need to be further studied. The potential use of 2-(benzylthio)-N-(4-isopropylphenyl)propanamide in combination with other drugs for the treatment of cancer and other diseases also needs to be explored. Finally, the safety and efficacy of 2-(benzylthio)-N-(4-isopropylphenyl)propanamide in human clinical trials need to be evaluated.
Métodos De Síntesis
The synthesis of 2-(benzylthio)-N-(4-isopropylphenyl)propanamide involves the reaction of 4-isopropylbenzylamine with thioanisole in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-bromo-N-(4-isopropylphenyl)propanamide, yielding 2-(benzylthio)-N-(4-isopropylphenyl)propanamide. This method has been optimized and can be carried out on a large scale, making 2-(benzylthio)-N-(4-isopropylphenyl)propanamide easily accessible for research purposes.
Aplicaciones Científicas De Investigación
2-(benzylthio)-N-(4-isopropylphenyl)propanamide has been found to have potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular disorders. It acts as a potent inhibitor of PKC, which plays a vital role in the regulation of cell growth, differentiation, and apoptosis. PKC is overexpressed in many cancer cells, and its inhibition by 2-(benzylthio)-N-(4-isopropylphenyl)propanamide has been shown to induce apoptosis and inhibit tumor growth. In diabetes, 2-(benzylthio)-N-(4-isopropylphenyl)propanamide has been found to improve insulin sensitivity and glucose uptake in adipocytes. In cardiovascular disorders, 2-(benzylthio)-N-(4-isopropylphenyl)propanamide has been shown to reduce the proliferation of smooth muscle cells, which is a hallmark of atherosclerosis.
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-(4-propan-2-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-14(2)17-9-11-18(12-10-17)20-19(21)15(3)22-13-16-7-5-4-6-8-16/h4-12,14-15H,13H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJYVJHVDBHWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C)SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzylsulfanyl-N-(4-propan-2-ylphenyl)propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.